2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
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Overview
Description
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chemical compound with the molecular formula C13H22ClN3O2 and a molecular weight of 287.79 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds .
Scientific Research Applications
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to inhibit enzymes and proteins involved in cell proliferation and survival, making them effective anticancer agents . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar biological activities.
3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride: Another oxadiazole derivative with comparable properties.
Uniqueness
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is unique due to its specific cycloheptyl substitution, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Properties
IUPAC Name |
2-(3-cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.ClH/c1-2-4-6-10(5-3-1)12-15-13(18-16-12)11-9-14-7-8-17-11;/h10-11,14H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVSZWKUHVYPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)C3CNCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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